molecular formula C23H19FN4OS2 B11274547 4-(4-ethylbenzyl)-1-((3-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

4-(4-ethylbenzyl)-1-((3-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No.: B11274547
M. Wt: 450.6 g/mol
InChI Key: DIPAOYSRPRIUEC-UHFFFAOYSA-N
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Description

4-(4-Ethylbenzyl)-1-((3-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a fused heterocyclic compound featuring a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one core. Key structural attributes include:

  • 4-(4-Ethylbenzyl group: A lipophilic substituent that may enhance membrane permeability and target binding.

Synthetic routes for analogous compounds (e.g., thieno-triazolo-pyrimidinones) often involve cyclocondensation of enaminones with heterocyclic amines or hydrazines under catalytic conditions (e.g., triethylamine or ZnCl₂) .

Properties

Molecular Formula

C23H19FN4OS2

Molecular Weight

450.6 g/mol

IUPAC Name

8-[(4-ethylphenyl)methyl]-12-[(3-fluorophenyl)methylsulfanyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one

InChI

InChI=1S/C23H19FN4OS2/c1-2-15-6-8-16(9-7-15)13-27-21(29)20-19(10-11-30-20)28-22(27)25-26-23(28)31-14-17-4-3-5-18(24)12-17/h3-12H,2,13-14H2,1H3

InChI Key

DIPAOYSRPRIUEC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N4C2=NN=C4SCC5=CC(=CC=C5)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethylbenzyl)-1-((3-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one core, followed by the introduction of the 4-ethylbenzyl and 3-fluorobenzylthio groups. Common reagents used in these reactions include various halogenated compounds, thiols, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-ethylbenzyl)-1-((3-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, which can be achieved using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated compounds, thiols, and various catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or hydrocarbons.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 4-(4-ethylbenzyl)-1-((3-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs, synthetic methods, and biological activities:

Compound Key Substituents Synthesis Biological Activity/Notes Reference
Target compound: 4-(4-Ethylbenzyl)-1-((3-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one 4-Ethylbenzyl; 3-fluorobenzylthio Likely via enaminone cyclization with triazole derivatives Inferred antitumor potential (based on analogs); fluorobenzyl may enhance metabolic stability
4-(4-Ethylbenzyl)-1-((3-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one 4-Ethylbenzyl; 3-methylbenzylthio Similar to target compound (substituent variation) Methyl group increases lipophilicity but may reduce metabolic resistance
4-Butyl-1-{3-oxo-3-[4-(2-pyrimidinyl)-1-piperazinyl]propyl}thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one Butyl; propyl-piperazinyl-pyrimidine Catalytic TEA/ZnCl₂; nucleophilic substitution Potential kinase modulation (e.g., CK1/Wnt signaling pathways)
1-Isopropyl-4-(4-methylphenyl)-6,7,8,9-tetrahydro[1,2,4]triazolo[4,3-a]benzo(b)thieno[3,2-e]pyrimidine-5(4H)-one Isopropyl; 4-methylphenyl; benzo-thieno fusion Cyclocondensation of enaminones with triazoles Comparable activity to reference standards (e.g., antitumor agents)
Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-ones (e.g., compounds , ) Pyrido core; hydrazone or acyl derivatives Oxidative cyclization of hydrazones or reaction with benzoyl chloride IC₅₀ values <10 µM against MCF-7 and HepG2 cells; superior to doxorubicin in some cases

Key Structural and Functional Insights

Substituent Effects on Bioactivity: Electron-Withdrawing Groups (e.g., 3-Fluorobenzyl): Enhance metabolic stability and target affinity compared to electron-donating groups (e.g., 3-methylbenzyl) . Piperazinyl-Pyrimidine Moieties: May confer kinase inhibitory activity, as seen in compounds targeting CK1/Wnt signaling .

Core Heterocycle Modifications: Thieno vs. Pyrido Fusion: Pyrido-fused analogs (e.g., pyrido[2,3-d]triazolo[4,3-a]pyrimidinones) exhibit distinct electronic profiles and anticancer activity, suggesting core flexibility in drug design .

Synthetic Flexibility: Shared use of enaminones and triazole derivatives enables modular synthesis, allowing rapid exploration of substituent effects . Catalytic systems (e.g., ZnCl₂) improve reaction yields for sulfur-linked derivatives .

Biological Activity

The compound 4-(4-ethylbenzyl)-1-((3-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thieno[2,3-e][1,2,4]triazolo core fused with a pyrimidinone moiety. The presence of ethyl and fluorobenzyl substituents enhances its chemical diversity and potential reactivity.

PropertyValue
Molecular FormulaC19H20F N3S
Molecular Weight343.44 g/mol
IUPAC Name4-(4-ethylbenzyl)-1-((3-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
CAS Number1185136-36-0

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit various enzymes, potentially through competitive or non-competitive binding.
  • Receptor Modulation : Interaction with specific receptors may alter signaling pathways related to cell proliferation and apoptosis.
  • Antimicrobial Activity : Preliminary studies suggest that thieno and triazolo derivatives exhibit antimicrobial properties against various pathogens.

Antitumor Activity

Research indicates that compounds with structural similarities to 4-(4-ethylbenzyl)-1-((3-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one demonstrate significant antitumor activity. For example:

Compound NameType of ActivityReference
5-(phenylsulfonyl)-thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidineAntitumor
1-(benzenesulfonyl)-3-methylthieno[3,2-e][1,2,4]triazolo[3,2-a]pyrimidinAntimicrobial

These compounds often act by inducing apoptosis in cancer cells or inhibiting tumor growth through various pathways.

Antimicrobial Activity

The compound's thieno and triazolo structures suggest potential antimicrobial properties. Compounds with similar structures have been documented to exhibit activity against bacteria and fungi.

Case Studies

Recent studies have focused on the synthesis and biological evaluation of related compounds:

  • Synthesis and Evaluation : A study synthesized derivatives of thieno-triazolo-pyrimidinones and evaluated their biological activities against cancer cell lines. The findings indicated that modifications at the benzyl position significantly influenced cytotoxicity.
    • Findings : The most active compounds showed IC50 values in the low micromolar range against breast cancer cell lines.
  • Structure-Activity Relationship (SAR) : A detailed SAR study revealed that the presence of electron-withdrawing groups (like fluorine) on the aromatic rings enhances biological activity by increasing lipophilicity and binding affinity to target enzymes.

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